molecular formula C9H19F3OSi B11720008 Triethyl(3,3,3-trifluoropropoxy)silane

Triethyl(3,3,3-trifluoropropoxy)silane

Cat. No.: B11720008
M. Wt: 228.33 g/mol
InChI Key: IQBZISSINUNOSX-UHFFFAOYSA-N
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Description

Triethyl(3,3,3-trifluoropropoxy)silane is an organosilicon compound characterized by the presence of a trifluoropropoxy group attached to a silicon atom. This compound is known for its unique properties, including its ability to act as a precursor in the synthesis of various organosilicon compounds. It is commonly used in the production of silsesquioxane-based polymers and other specialized materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3,3,3-trifluoropropoxy)silane typically involves the reaction of 3,3,3-trifluoropropyltrimethoxysilane with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl(3,3,3-trifluoropropoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl(3,3,3-trifluoropropoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organosilicon compounds and polymers.

    Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce biofouling.

    Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

    Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Triethyl(3,3,3-trifluoropropoxy)silane involves its ability to form strong bonds with various substrates through its silicon atom. The trifluoropropoxy group imparts unique properties, such as hydrophobicity and chemical resistance, making it suitable for a variety of applications. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable structures and materials .

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but contains methoxy groups instead of ethoxy groups.

    Trichloro(3,3,3-trifluoropropyl)silane: Contains chloro groups instead of ethoxy groups.

    Triethoxy(3,3,3-trifluoropropyl)silane: Similar but with different alkoxy groups.

Uniqueness

Triethyl(3,3,3-trifluoropropoxy)silane is unique due to its specific combination of trifluoropropoxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and chemical resistance .

Properties

Molecular Formula

C9H19F3OSi

Molecular Weight

228.33 g/mol

IUPAC Name

triethyl(3,3,3-trifluoropropoxy)silane

InChI

InChI=1S/C9H19F3OSi/c1-4-14(5-2,6-3)13-8-7-9(10,11)12/h4-8H2,1-3H3

InChI Key

IQBZISSINUNOSX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCC(F)(F)F

Origin of Product

United States

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